Cas no 1805053-60-4 (2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid)

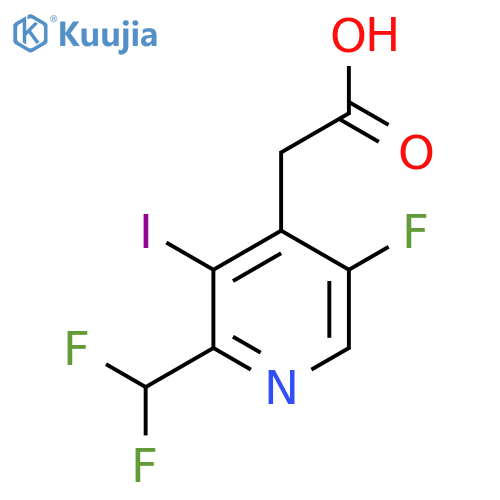

1805053-60-4 structure

商品名:2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid

CAS番号:1805053-60-4

MF:C8H5F3INO2

メガワット:331.03048491478

CID:4882219

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid

-

- インチ: 1S/C8H5F3INO2/c9-4-2-13-7(8(10)11)6(12)3(4)1-5(14)15/h2,8H,1H2,(H,14,15)

- InChIKey: VWILUZWTSYOQBT-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=NC=C(C=1CC(=O)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 50.2

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035876-250mg |

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |

1805053-60-4 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029035876-500mg |

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |

1805053-60-4 | 95% | 500mg |

$1,718.70 | 2022-04-01 | |

| Alichem | A029035876-1g |

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid |

1805053-60-4 | 95% | 1g |

$2,952.90 | 2022-04-01 |

2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1805053-60-4 (2-(Difluoromethyl)-5-fluoro-3-iodopyridine-4-acetic acid) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量